molecular formula C10H20N2O2 B13511112 Ethyl 3-(piperidin-4-ylamino)propanoate

Ethyl 3-(piperidin-4-ylamino)propanoate

Cat. No.: B13511112
M. Wt: 200.28 g/mol
InChI Key: ZDXBDTSZKZZBNL-UHFFFAOYSA-N
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Description

Ethyl 3-[(piperidin-4-yl)amino]propanoate is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(piperidin-4-yl)amino]propanoate typically involves the reaction of ethyl 3-bromopropanoate with piperidine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[(piperidin-4-yl)amino]propanoate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(piperidin-4-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(piperidin-4-yl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[(piperidin-4-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(piperidin-4-yl)amino]propanoate is unique due to the presence of both an ester and an amino group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 3-(piperidin-4-ylamino)propanoate

InChI

InChI=1S/C10H20N2O2/c1-2-14-10(13)5-8-12-9-3-6-11-7-4-9/h9,11-12H,2-8H2,1H3

InChI Key

ZDXBDTSZKZZBNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1CCNCC1

Origin of Product

United States

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